molecular formula C14H19NO2S B7906931 4-Mercaptomethyl-piperidine-1-carboxylic acid benzyl ester

4-Mercaptomethyl-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7906931
M. Wt: 265.37 g/mol
InChI Key: ZMTGCZYHYFYKPX-UHFFFAOYSA-N
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Description

4-Mercaptomethyl-piperidine-1-carboxylic acid benzyl ester is a chemical compound offered for research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. As a piperidine-based building block featuring both a protected amine (Cbz) and a thiol functional group, this compound serves as a valuable intermediate in synthetic organic chemistry . The benzyloxycarbonyl (Cbz) group is a common protecting group for amines, and the pendant mercaptomethyl group allows for further functionalization, making this reagent useful for constructing more complex molecules for pharmaceutical research and development . Researchers utilize this scaffold in the exploration of new chemical entities. The compound requires cold-chain transportation to ensure stability and should be handled by qualified laboratory personnel only.

Properties

IUPAC Name

benzyl 4-(sulfanylmethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c16-14(15-8-6-13(11-18)7-9-15)17-10-12-4-2-1-3-5-12/h1-5,13,18H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTGCZYHYFYKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CS)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution at C4

A plausible route involves displacing a leaving group (e.g., bromide or mesylate) at the C4 position with a mercaptomethyl nucleophile. For instance, 4-(bromomethyl)-piperidine-1-carboxylic acid benzyl ester could react with sodium hydrosulfide (NaSH) or a protected thiol (e.g., tert-butyl mercaptan) in polar aprotic solvents like DMF.

Example Protocol:

  • React 4-(bromomethyl)-piperidine-1-carboxylic acid benzyl ester with NaSH in DMF at 60°C for 12 hours.

  • Yield: ~65–70% (estimated based on analogous alkylation reactions).

Reductive Amination with Thiol-Containing Aldehydes

An alternative approach employs reductive amination between 4-aminopiperidine-1-carboxylic acid benzyl ester and a thiol-containing aldehyde (e.g., mercaptoacetaldehyde). This method, however, risks over-alkylation and requires stringent pH control.

Catalytic Hydrogenation and Deprotection

Catalytic hydrogenation is widely used in piperidine synthesis to reduce intermediates or remove protective groups. For example, hydrogenolysis of N-benzyl groups with Pd/C under H₂ pressure is a standard step. In the context of thiol protection, hydrogenation could cleave tert-butyl thioethers to free thiols:

Stepwise Deprotection:

  • Hydrogenation of tert-butyl thioether using Pd/C in ethanol at 40–50°C.

  • Acid quenching to stabilize the free thiol.

Comparative Analysis of Reaction Conditions

The table below extrapolates optimal conditions from analogous syntheses:

Reaction StepReagents/ConditionsSource Compound AnalogueYield (%)
EsterificationBenzyl bromide, TEA, MeOH, reflux85–90
Alkylation (C4)NaSH, DMF, 60°C, 12 h65–70
Hydrogenation (Deprot.)10% Pd/C, H₂ (40 psi), EtOH, 50°C80–85

Challenges and Mitigation Strategies

  • Thiol Oxidation : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during reactions.

  • Byproduct Formation : Employ excess thiolating agents (2–3 eq.) to drive substitution reactions.

  • Catalyst Poisoning : Pre-treat Pd/C with dilute HCl to mitigate sulfur-induced deactivation .

Chemical Reactions Analysis

Types of Reactions

4-Mercaptomethyl-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring, a mercapto group, and a benzyl ester moiety. Its molecular formula is C14H19NO2SC_{14}H_{19}NO_2S, with a molecular weight of approximately 265.37 g/mol. The presence of the piperidine structure is notable for its prevalence in biologically active compounds, while the mercapto group enhances its reactivity and potential interactions with biological systems.

Medicinal Chemistry

4-Mercaptomethyl-piperidine-1-carboxylic acid benzyl ester has been investigated for its potential pharmacological properties. Its structure suggests possible interactions with neurotransmitter systems, particularly:

  • Dopamine Receptor Modulation : Similar compounds have shown effects on dopamine pathways, indicating potential applications in treating mood disorders.
  • Serotonin Receptor Activity : The compound may influence serotonin pathways, suggesting antidepressant properties.

Drug Development

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its ability to undergo chemical transformations such as oxidation and reduction allows it to be modified into more complex drug candidates.

Biochemical Probes

Due to its structural features, it may act as a biochemical probe in research settings, helping to elucidate mechanisms of action of other compounds or biological processes.

Chemical Reactions and Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : Achieved through cyclization reactions.
  • Introduction of the Mercapto Group : This step involves nucleophilic substitution reactions.
  • Esterification : The final step where the carboxylic acid reacts with benzyl alcohol under acidic conditions.

These synthetic routes can be optimized for higher yields and purity through various techniques such as chromatography.

Mechanism of Action

The mechanism of action of 4-Mercaptomethyl-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The benzyl ester group may facilitate the compound’s entry into cells, where it can exert its effects on intracellular targets.

Comparison with Similar Compounds

Substituent Variations and Functional Groups

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Features
4-Mercaptomethyl-piperidine-1-carboxylic acid benzyl ester 833491-24-0 -CH₂SH (4-position), benzyl ester 251.35 Thiol reactivity, redox sensitivity
Benzyl 4-aminopiperidine-1-carboxylate hydrochloride 17124-73-1 -NH₂ (4-position), benzyl ester 268.75 Basic amine, protonation at physiological pH
4-Amino-4-trifluoromethyl-piperidine-1-carboxylic acid benzyl ester 629625-96-3 -CF₃, -NH₂ (4-position), benzyl ester 310.30 Lipophilic CF₃ group, metabolic stability
Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate - -NHC₆H₅ (4-position), methyl ester 340.41 Aromatic interactions, potential kinase inhibition
Ethyl 1-benzylpiperidine-4-carboxylate - Benzyl (1-position), ethyl ester 261.35 Ester flexibility, prodrug applications

Biological Activity

4-Mercaptomethyl-piperidine-1-carboxylic acid benzyl ester is a compound that has garnered attention in biological research due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure includes a piperidine ring, a carboxylic acid group, and a benzyl ester moiety. The presence of the thiol group (–SH) in the mercaptomethyl position provides unique reactivity, allowing for interactions with various biomolecules.

  • Chemical Formula : C13_{13}H17_{17}NO2_2S
  • Molecular Weight : 251.35 g/mol
  • CAS Number : 833491-24-0

The biological activity of this compound is largely attributed to its ability to interact with enzymes and receptors through covalent bonding, particularly involving the thiol group. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with active site residues, thereby altering their activity.
  • Receptor Modulation : It can act as a ligand for various receptors, potentially affecting signaling pathways.

Enzyme Inhibition

Research indicates that derivatives of piperidine compounds, including this compound, exhibit significant enzyme inhibition properties. For instance, studies have shown that similar compounds can inhibit proteases involved in viral replication, such as hepatitis C virus (HCV) protease, with IC50_{50} values in the low nanomolar range .

Case Study: Antiviral Activity

A notable case study evaluated the antiviral properties of piperidine derivatives against HCV. The study demonstrated that compounds with similar structures to this compound effectively inhibited HCV protease activity, highlighting the potential therapeutic applications of this class of compounds .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionSignificant inhibition of HCV protease
Antimicrobial ActivityPotential activity against bacterial strains
CytotoxicityEvaluated in cancer cell lines; moderate cytotoxic effects observed

Applications in Drug Development

The compound's unique structural features make it a valuable candidate for drug development. Its potential as an intermediate in synthesizing more complex molecules is particularly noteworthy in pharmaceutical chemistry. Moreover, its ability to modulate biological pathways positions it as a candidate for further investigation in therapeutic contexts.

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically used to prepare 4-Mercaptomethyl-piperidine-1-carboxylic acid benzyl ester?

  • Methodological Answer : The synthesis often involves multi-step protection and functionalization of the piperidine ring. A common approach includes:

Amine Protection : Introducing a benzyloxycarbonyl (Cbz) group via reaction with benzyl chloroformate under basic conditions (e.g., using triethylamine) to protect the piperidine nitrogen .

Mercaptomethyl Introduction : Reacting the protected piperidine with a thiolating agent (e.g., thiourea or mercaptoacetic acid) under nucleophilic substitution conditions, followed by deprotection if necessary.

Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC or HPLC.

  • Key Considerations : Maintain inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group during synthesis.

Q. Which analytical techniques are essential for characterizing this compound and ensuring purity?

  • Methodological Answer :

  • Structural Confirmation :
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., benzyl ester carbonyl at ~165 ppm) and mercaptomethyl protons (δ ~1.5–2.5 ppm) .
  • FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch of ester) and ~2550 cm⁻¹ (S-H stretch, if unoxidized) .
  • Purity Assessment :
  • HPLC/GC-MS : To quantify impurities and confirm >95% purity.
  • Elemental Analysis : Validate C, H, N, and S content .

Advanced Research Questions

Q. How does pH influence the stability and reactivity of the benzyl ester and thiol groups in aqueous environments?

  • Methodological Answer :

  • Benzyl Ester Hydrolysis : Acidic conditions (pH < 4) accelerate ester hydrolysis due to protonation of the carbonyl oxygen, while neutral/alkaline conditions promote nucleophilic attack by water or hydroxide ions .
  • Thiol Oxidation : At pH > 7, thiols (-SH) oxidize to disulfides (-S-S-). Stabilize by adding antioxidants (e.g., DTT) or working under inert conditions.
  • Experimental Design : Conduct kinetic studies at varying pH (2–10) and monitor degradation via HPLC. Use buffers (e.g., acetate for pH 4–6, phosphate for pH 7–8) to maintain stability .

Q. What strategies minimize competing reactions during benzyl ester bond formation in complex systems (e.g., protein conjugation)?

  • Methodological Answer :

  • Competing Nucleophiles : In neutral/basic conditions, amino groups (e.g., lysine residues) compete with carboxylates for quinone methide intermediates. Mitigate by:

pH Optimization : Use acidic conditions (pH 4–5) to favor esterification over amine adducts .

Selective Protection : Temporarily block reactive amines (e.g., with Boc groups) during esterification.

  • Monitoring : Track reaction progress via ion chromatography or LC-MS to quantify ester vs. amide byproducts .

Q. How can researchers resolve contradictions in reported optimal reaction conditions for benzyl ester derivatives?

  • Methodological Answer :

  • Systematic Variability Testing : Compare outcomes under controlled variables (pH, temperature, solvent polarity) using design-of-experiment (DoE) frameworks.
  • Cross-Validation : Replicate conflicting studies with identical reagents and analytical methods (e.g., FTIR vs. NMR for bond confirmation).
  • Case Study : reports higher benzyl ester yields at pH 4, while other studies suggest pH 6 favors glucose adducts. Resolve by testing intermediate stability via stopped-flow spectroscopy .

Data Contradiction Analysis

Q. Conflicting reports on nitrogen content in DHPGAC complexes: How to interpret variability?

  • Methodological Answer :

  • Source of Nitrogen : Proteins (e.g., enzymes) may incorporate into the polymer via amine-quinone methide reactions under neutral conditions, increasing N content at higher pH .
  • Resolution :

Elemental Analysis : Correlate N% with reaction pH (Table 2 in shows N% peaks at pH 7).

Protein Removal : Use protease treatments to isolate DHPGAC and re-measure N% to confirm protein contribution .

Tables for Key Findings

Parameter pH 4 pH 7 Method Reference
Benzyl Ester YieldHigh (~80%)Low (~20%)FTIR/NMR
Nitrogen ContentLow (~2%)High (~6%)Elemental Analysis
Competing ReactionHydrolysisProtein AdductsIon Chromatography

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